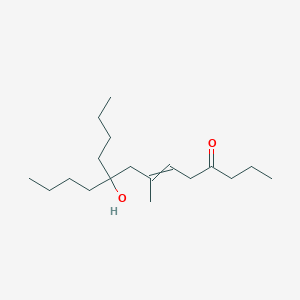
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one is an organic compound with the molecular formula C18H34O2 and a molecular weight of 282.461 g/mol It is characterized by a butyl group, a hydroxy group, and a methyl group attached to a tridecene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tridecene derivative.
Hydroxy Group Introduction: The hydroxy group can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Butyl Group Addition: The butyl group can be added via alkylation reactions using butyl halides in the presence of a strong base like sodium hydride (NaH).
Methyl Group Addition: The methyl group can be introduced through methylation reactions using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of alkyl halides or other substituted compounds
科学的研究の応用
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one
- 9-Hydroxy-6-(4-methoxy-phenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
- 9-Hydroxy-6-(4-methylsulfanyl-phenyl)-2,3,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-5-one
Uniqueness
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one is unique due to its specific combination of functional groups and structural features. The presence of the butyl, hydroxy, and methyl groups on the tridecene backbone imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
651303-27-4 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC名 |
9-butyl-9-hydroxy-7-methyltridec-6-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-5-8-13-18(20,14-9-6-2)15-16(4)11-12-17(19)10-7-3/h11,20H,5-10,12-15H2,1-4H3 |
InChIキー |
BMVHTHMOEZVPPN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(CC(=CCC(=O)CCC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


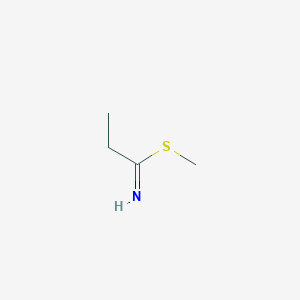
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
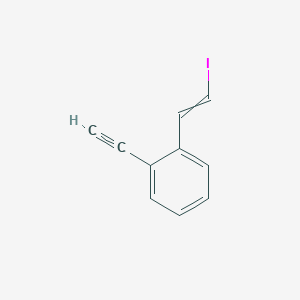
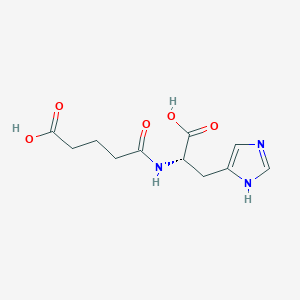
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
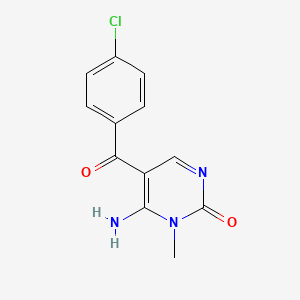
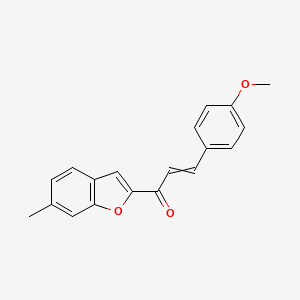
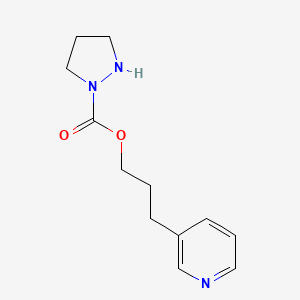

![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
